molecular formula C23H18ClN3O4 B2510540 2-{5-[(4-chlorophenoxy)methyl]furan-2-yl}-5-{[(4-methoxyphenyl)methyl]amino}-1,3-oxazole-4-carbonitrile CAS No. 931317-88-3

2-{5-[(4-chlorophenoxy)methyl]furan-2-yl}-5-{[(4-methoxyphenyl)methyl]amino}-1,3-oxazole-4-carbonitrile

Cat. No.: B2510540
CAS No.: 931317-88-3
M. Wt: 435.86
InChI Key: IXUJYTWINBHXJO-UHFFFAOYSA-N
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Description

2-{5-[(4-chlorophenoxy)methyl]furan-2-yl}-5-{[(4-methoxyphenyl)methyl]amino}-1,3-oxazole-4-carbonitrile is a complex organic compound that features a combination of furan, oxazole, and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{5-[(4-chlorophenoxy)methyl]furan-2-yl}-5-{[(4-methoxyphenyl)methyl]amino}-1,3-oxazole-4-carbonitrile typically involves multiple steps:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the chlorophenoxy group: This step involves the reaction of the furan derivative with 4-chlorophenol in the presence of a suitable base, such as potassium carbonate, to form the ether linkage.

    Synthesis of the oxazole ring: The oxazole ring can be synthesized via a cyclization reaction involving an appropriate amide and a nitrile under dehydrating conditions.

    Attachment of the methoxyphenyl group: This step involves the reaction of the oxazole derivative with 4-methoxybenzylamine under suitable conditions to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan and oxazole rings.

    Reduction: Reduction reactions can occur at the nitrile group, converting it to an amine.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like sulfuric acid or nitric acid.

Major Products

    Oxidation: Products may include carboxylic acids or ketones.

    Reduction: The primary product is the corresponding amine.

    Substitution: Products depend on the substituent introduced, such as nitro or sulfonic acid derivatives.

Scientific Research Applications

2-{5-[(4-chlorophenoxy)methyl]furan-2-yl}-5-{[(4-methoxyphenyl)methyl]amino}-1,3-oxazole-4-carbonitrile has several applications in scientific research:

    Medicinal Chemistry: It can be explored for its potential as a therapeutic agent due to its unique structural features.

    Materials Science: The compound’s properties may be useful in the development of new materials with specific electronic or optical characteristics.

    Biological Studies: It can be used as a probe to study various biological processes due to its ability to interact with specific molecular targets.

Mechanism of Action

The mechanism of action of 2-{5-[(4-chlorophenoxy)methyl]furan-2-yl}-5-{[(4-methoxyphenyl)methyl]amino}-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or biological effect.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

2-[5-[(4-chlorophenoxy)methyl]furan-2-yl]-5-[(4-methoxyphenyl)methylamino]-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18ClN3O4/c1-28-17-6-2-15(3-7-17)13-26-22-20(12-25)27-23(31-22)21-11-10-19(30-21)14-29-18-8-4-16(24)5-9-18/h2-11,26H,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXUJYTWINBHXJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC2=C(N=C(O2)C3=CC=C(O3)COC4=CC=C(C=C4)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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